Methanone, [4-(1-methylpropyl)phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1-methylpropyl)phenyl]phenyl- typically involves Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H5COCl+C6H4(CH(CH3)2)AlCl3C6H5COC6H4(CH(CH3)2)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be achieved through similar Friedel-Crafts acylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(1-methylpropyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, [4-(1-methylpropyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of Methanone, [4-(1-methylpropyl)phenyl]phenyl- involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that can initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, lacking the isopropyl substitution.
4-Hydroxybenzophenone: Contains a hydroxyl group, leading to different chemical and biological properties.
4-Methoxybenzophenone: Contains a methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
73003-65-3 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(4-butan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O/c1-3-13(2)14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
UOOYYNLYCWHQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.